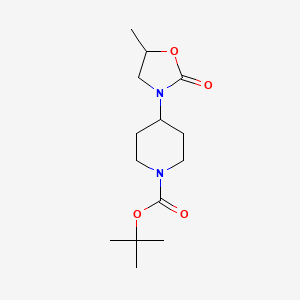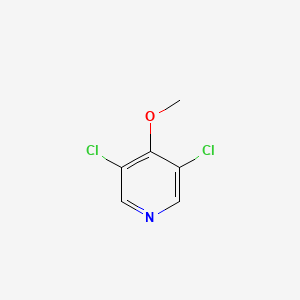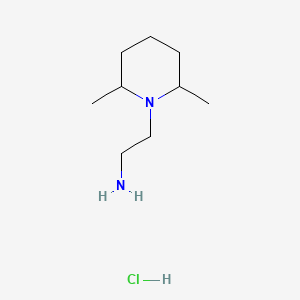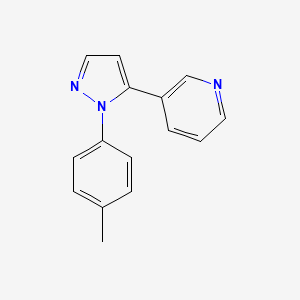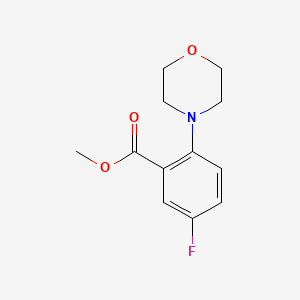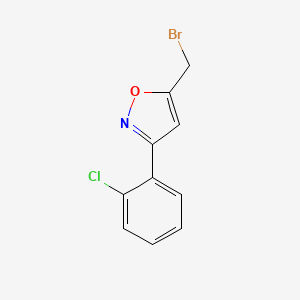
5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazoles are a class of organic compounds that contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-(bromomethyl)-3-(2-chlorophenyl)” part of the name suggests that the isoxazole ring is substituted with a bromomethyl group at the 5th position and a 2-chlorophenyl group at the 3rd position .
Molecular Structure Analysis
The molecular structure of “5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole” would consist of an isoxazole ring with a bromomethyl group attached at the 5th position and a 2-chlorophenyl group attached at the 3rd position . The exact geometry and bond lengths/angles would need to be determined through computational chemistry methods or experimental techniques such as X-ray crystallography.Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the bromomethyl and 2-chlorophenyl substituents. The bromine atom in the bromomethyl group is a good leaving group, so it might undergo nucleophilic substitution reactions . The 2-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, although the electron-withdrawing chlorine atom might deactivate the phenyl ring towards these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Some properties, such as boiling point, melting point, and solubility, could potentially be predicted using computational chemistry methods .properties
IUPAC Name |
5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWRVIHWVWKODF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697959 |
Source


|
| Record name | 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196877-21-1 |
Source


|
| Record name | 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



